molecular formula C16H14N2O2S B2770893 4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 838896-68-7

4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2770893
CAS No.: 838896-68-7
M. Wt: 298.36
InChI Key: XFQCYWSWOPMRPP-UHFFFAOYSA-N
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Description

4-(2-(Phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a phenylthioacetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 2-aminobenzylamine with phenylthioacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinoxaline ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacophore in drug design and development.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phenylthioacetyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-imidazole: Another heterocyclic compound with potential biological activities.

    2-Aminothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Phenyl boronic acid derivatives: Used in various chemical and biological applications.

Uniqueness

4-(2-(Phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern and the presence of the phenylthioacetyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(2-phenylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQCYWSWOPMRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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